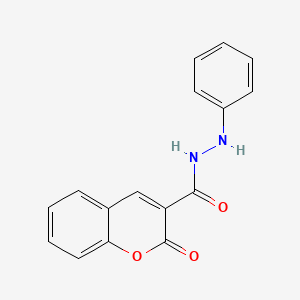

2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide

Description

Properties

Molecular Formula |

C16H12N2O3 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-oxo-N'-phenylchromene-3-carbohydrazide |

InChI |

InChI=1S/C16H12N2O3/c19-15(18-17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)21-16(13)20/h1-10,17H,(H,18,19) |

InChI Key |

GQJLBGXDQVEXKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate (Chromene Ester Intermediate)

The chromene ester is commonly synthesized via a Knoevenagel condensation reaction involving salicylaldehyde and diethyl malonate, catalyzed by a base such as piperidine.

- Mix salicylaldehyde (0.05 mole) and diethyl malonate (0.05 mole) with piperidine (0.02 mole) at room temperature.

- Stir the mixture for approximately 30 minutes.

- Acidify the reaction mixture with 20% hydrochloric acid to neutralize and precipitate the product.

- Filter, wash with cold water, and dry.

- Purify by recrystallization from ethanol.

This step yields ethyl 2-oxo-2H-chromene-3-carboxylate with good purity, serving as the precursor for carbohydrazide synthesis.

Conversion to 2-oxo-2H-chromene-3-carbohydrazide

The key step involves reacting the chromene ester with hydrazine hydrate under reflux conditions in ethanol.

- Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (0.01 mole) in absolute ethanol.

- Add hydrazine hydrate (0.02 mole) to the solution.

- Reflux the mixture for 5–6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture and pour it into cold water.

- Collect the precipitated solid by filtration.

- Dry and recrystallize from ethanol to obtain pure 2-oxo-2H-chromene-3-carbohydrazide.

Formation of 2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide via Condensation

The carbohydrazide is then condensed with aniline or substituted aromatic aldehydes to form the target N'-phenyl derivative.

- Dissolve 2-oxo-2H-chromene-3-carbohydrazide and aniline (or substituted aromatic aldehyde) in absolute ethanol.

- Reflux the mixture for about 1 hour.

- Cool the solution to 5–10 °C to precipitate the hydrazone derivative.

- Filter, wash with ethanol, and recrystallize from ethanol to purify.

This condensation reaction forms the N'-phenyl carbohydrazide through the formation of a hydrazone linkage between the carbohydrazide and the aromatic amine.

Summary Table of Preparation Conditions

Additional Derivatization and Characterization

- The carbohydrazide intermediate can be further reacted to form derivatives such as potassium dithiocarbazinate by treatment with potassium hydroxide and carbon disulfide in ethanol over extended periods (32–35 hours), indicating the compound's utility for further functionalization.

- Characterization of synthesized compounds typically involves melting point determination, thin-layer chromatography, infrared spectroscopy (noting characteristic C=O and C=N stretches), proton nuclear magnetic resonance (^1H-NMR), and mass spectrometry.

Research Findings and Analytical Data

Spectroscopic Features

- Infrared (IR) spectra show strong absorption bands around 1710 cm^-1 corresponding to the carbonyl (C=O) group and near 1600 cm^-1 for the imine (C=N) group in hydrazone derivatives.

- ^1H-NMR spectra display signals for aromatic protons, hydrazide NH protons, and methyl groups when acetylated derivatives are formed.

- Melting points of the synthesized compounds typically range between 150–160 °C, indicating good purity and crystallinity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: The phenyl group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

Scientific Research Applications

The compound 2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide is a derivative of coumarin-3-carbohydrazide, which has a variety of applications in medicinal chemistry and materials science. Research findings indicate that derivatives of coumarin-3-carbohydrazide possess antimicrobial and anticancer properties and can be used as building blocks for synthesizing diverse heterocyclic compounds .

Synthesis and Reactions

- Synthesis of N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides: N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides can be synthesized using a catalytic amount of piperidine with various starting materials . For example, refluxing compound 8a–f (1 mmol) and salicaldehyde (0.122 g, 1 mmol) in absolute ethanol (25 mL) with piperidine (0.3 mL) yields hydrazides 6a–f .

- Reaction with Hydrazine Hydrate: Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate to produce salicyaldehyde azine . Heating a mixture of ethyl 2-oxo-2H-chromene-3-carboxylate (2.18 g, 10 mmol) and hydrazine hydrate (99%, 1.3 g, 25 mmol) in absolute ethanol (50 mL) under reflux for 2 hours yields salicyaldehyde azine (1.15 g, 48%) after recrystallization from ethanol .

- Synthesis of Phenyl Hydrazide Derivatives: Phenyl hydrazide derivatives can be synthesized by reacting coumarin-3-carboxylate derivatives with phenyl hydrazine .

Antimicrobial Activity

2-oxo-2H-chromene-3-carbohydrazide derivatives exhibit antimicrobial activity . These derivatives can be used to synthesize compounds like 2-(2-Oxo-2H-chromene-3-carbonyl)hydrazinyl)carbonylbenzoic acids and 4-oxo-4-(2-(2-oxo-2H-chromene-3-carbonyl)hydrazinyl)butanoic acids, which are then screened for their antimicrobial properties .

Anticancer Potential

Coumarin derivatives, including chromene-3-carbohydrazides, have been evaluated for their anticancer potential . Studies have shown that specific chromene-based hydrazones display significant activity against the HT-29 colon cancer cell line .

Inhibition of HIV-1 IN

Coumarin-3-carbohydrazide derivatives have been designed and synthesized as potential agents against HIV-1 integrase (IN) . These compounds have shown promising anti-HIV-1 IN activities, with some exhibiting IC50 values in the nanomolar range, and have been found to be non-toxic to human cells .

Mechanism of Action

The mechanism of action of 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral replication cycle, making it a potential therapeutic agent .

Comparison with Similar Compounds

Crystallographic and Substituent Variations

The table below compares key structural and functional features of 2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide with similar derivatives:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl in N'-(4-chlorobenzylidene)) enhance antimicrobial activity, likely by improving target binding . Conversely, bulky substituents like 3,5-dimethylphenyl may reduce solubility, limiting bioavailability .

- Sugar Derivatives : Hydrazones with aldose substituents (e.g., compounds 4a–f) demonstrate enhanced antimicrobial activity, attributed to increased hydrophilicity and membrane penetration .

Biological Activity

2-Oxo-N'-phenyl-2H-chromene-3-carbohydrazide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine derivatives. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy. For instance, in one study, the compound was obtained as a light brown solid with a melting point of 142-145 °C, and its structure was confirmed through spectral analysis revealing characteristic peaks in the IR spectrum (e.g., 3440 cm for NH stretching) and distinct NMR signals indicative of its aromatic and hydrazide functionalities .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study assessing various coumarin derivatives, it was found that these compounds showed promising antibacterial effects against several strains, outperforming traditional antibiotics like ampicillin . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance, one study reported that this compound exhibited cytotoxic effects on human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7) cell lines, with IC50 values indicating its effectiveness at low concentrations . The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and death.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chromene moiety which is known for its ability to form hydrogen bonds and engage in π–π stacking interactions. Studies have shown that intramolecular hydrogen bonding enhances the stability of the compound, potentially increasing its bioavailability .

Study on Antimicrobial Activity

In a comparative study involving several coumarin derivatives, including this compound, the compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that the chromene derivatives exhibited higher antibacterial potency than conventional antibiotics across multiple strains, highlighting their potential as novel antimicrobial agents .

Evaluation Against Cancer Cell Lines

A comprehensive evaluation using MTT assays revealed that this compound showed significant cytotoxicity against various cancer cell lines. The study measured cell viability after treatment with different concentrations of the compound over a 72-hour period. Results indicated that at concentrations as low as 50 µM, there was a marked reduction in cell viability in treated groups compared to controls .

Q & A

Q. What are the standard synthetic routes for 2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, 2-oxo-2H-chromene-3-carbohydrazide reacts with benzaldehyde derivatives under reflux in ethanol, followed by recrystallization. Key intermediates are characterized using melting point analysis, NMR, and IR spectroscopy to confirm functional groups (e.g., hydrazide and carbonyl moieties). Purity is assessed via elemental analysis and HPLC .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group ) with unit cell parameters . Hydrogen bonding (N–H···O, N–H···N) stabilizes the lattice. Software like SHELXL refines the structure using data collected at 150 K .

Q. What spectroscopic methods are used to validate the compound’s structure?

- NMR : - and -NMR confirm aromatic protons, carbonyl groups, and hydrazide linkages.

- IR : Peaks at ~1700 cm (C=O stretch) and ~3200 cm (N–H stretch) are diagnostic.

- Mass spectrometry : Molecular ion peaks () align with the theoretical molecular weight () .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the compound’s biological activity?

Substituents modulate electronic and steric properties, impacting binding to biological targets. For example, electron-withdrawing groups (e.g., –Cl) enhance anti-HIV-1 integrase inhibition by increasing electrophilicity. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking (using AutoDock or Schrödinger) predict optimal substituents. Experimental validation involves synthesizing derivatives (e.g., 3,4,5-trimethoxybenzylidene analogues) and testing IC values .

Q. What computational tools analyze intermolecular interactions in the crystal lattice?

- Hirshfeld surface analysis maps close contacts (e.g., O···H, N···H) and quantifies interaction contributions.

- Lattice energy calculations (using PIXEL or CrystalExplorer) decompose energy into electrostatic, polarization, and dispersion terms.

- Software: Mercury (visualization), CrystalExplorer (energy frameworks) .

Q. How can conflicting biological data (e.g., anti-cancer vs. anti-HIV activity) be resolved?

- Dose-response assays : Confirm activity thresholds (e.g., nM vs. µM range).

- Target selectivity profiling : Use kinase panels or protease assays to identify off-target effects.

- Structural analogs : Compare pharmacophores (e.g., coumarin core vs. hydrazide side chain) to isolate mechanism-specific features .

Q. What strategies improve synthetic yield and scalability?

- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility.

- Catalysis : Use acetic acid or p-toluenesulfonic acid to accelerate Schiff base formation.

- Flow chemistry : Continuous reactors reduce reaction time and improve reproducibility for gram-scale synthesis .

Methodological Guidance

Q. How to design a crystallography experiment for hydrazide derivatives?

- Crystal growth : Use slow evaporation (e.g., ethanol/chloroform mixtures).

- Data collection : Employ CuK radiation () with a CCD detector.

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks. Validate with R < 0.05 .

Q. What electrochemical methods quantify redox properties?

- Cyclic voltammetry : Measure oxidation peaks (~0.5–1.0 V vs. Ag/AgCl) to assess electron-donating capacity.

- Square-wave voltammetry : Detect epinephrine/norepinephrine analogs with nM sensitivity using carbon nanotube-modified electrodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.